molecular formula C15H12N2O2 B10947110 3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 22378-45-6

3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B10947110
CAS No.: 22378-45-6
M. Wt: 252.27 g/mol
InChI Key: NNDTWCAGODNQGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the reaction of 4-methoxyaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction forms the quinazolinone ring system .

Another method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide with amidine hydrochlorides. This method is efficient and avoids the use of sensitive and expensive metals .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

3-(4-methoxyphenyl)quinazolin-4(3H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For example, its antitumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound can increase the accumulation of intracellular reactive oxygen species, leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the para position enhances its antiproliferative properties compared to other quinazolinone derivatives .

Properties

CAS No.

22378-45-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3

InChI Key

NNDTWCAGODNQGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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